molecular formula C19H18BrNO3 B214600 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer B214600
Molekulargewicht: 388.3 g/mol
InChI-Schlüssel: MWSQWAPXDVDFMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD-7880, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurological disorders. In a study by Li et al. (2018), 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one was identified as a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a crucial role in cancer cell proliferation. The study showed that 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibited the growth of cancer cells in vitro and in vivo. Another study by Sun et al. (2019) demonstrated that 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). In a study by Xu et al. (2020), 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one was shown to improve cognitive function and reduce neuroinflammation in a mouse model of AD.

Wirkmechanismus

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exerts its therapeutic effects by inhibiting the activity of BRD4, a protein that plays a crucial role in gene transcription and cell proliferation. BRD4 is overexpressed in many types of cancer and is a promising target for cancer therapy. By inhibiting BRD4, 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can block the proliferation of cancer cells and induce cell death. In addition, 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
Biochemical and Physiological Effects
5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have significant biochemical and physiological effects in various scientific studies. In a study by Li et al. (2018), 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. The study also showed that 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one reduced the expression of genes involved in cancer cell proliferation. In a study by Sun et al. (2019), 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibited the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a crucial role in inflammation. The study also showed that 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one reduced the severity of inflammation in a mouse model of acute lung injury. In a study by Xu et al. (2020), 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one improved cognitive function and reduced neuroinflammation in a mouse model of AD.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potent inhibitory effect on BRD4, which makes it a promising candidate for cancer therapy. In addition, 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects, which could be useful in treating various inflammatory disorders. However, one limitation of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for research on 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential use in combination therapy with other cancer drugs. In a study by Li et al. (2018), 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one was shown to enhance the anti-cancer effects of a chemotherapy drug called gemcitabine. Another area of interest is its potential use in treating other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to investigate the safety and efficacy of 5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in animal models and clinical trials.

Synthesemethoden

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process involving reactions such as nucleophilic substitution, acylation, and cyclization. The synthesis method has been described in detail in a scientific paper by Li et al. (2018).

Eigenschaften

Produktname

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molekularformel

C19H18BrNO3

Molekulargewicht

388.3 g/mol

IUPAC-Name

5-bromo-1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C19H18BrNO3/c1-3-21-16-9-8-14(20)10-15(16)19(24,18(21)23)11-17(22)13-6-4-12(2)5-7-13/h4-10,24H,3,11H2,1-2H3

InChI-Schlüssel

MWSQWAPXDVDFMC-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C)O

Kanonische SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.